molecular formula C14H12Cl2 B167468 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS No. 1667-10-3

4,4'-Bis(chloromethyl)-1,1'-biphenyl

Cat. No.: B167468
CAS No.: 1667-10-3
M. Wt: 251.1 g/mol
InChI Key: INZDTEICWPZYJM-UHFFFAOYSA-N
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Description

4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3) is a chlorinated aromatic compound characterized by two chloromethyl (-CH₂Cl) groups attached to the 4 and 4' positions of a biphenyl backbone. It is a white crystalline powder with a molecular weight of 251.15 g/mol, melting point of 126°C, and boiling point of 184°C . Its primary applications include:

  • Pharmaceutical Intermediates: A critical precursor in synthesizing active pharmaceutical ingredients (APIs), driven by high-purity (≥99.5%) demand .
  • Catalysis: Used in hyper-crosslinked porous ionic polymers (PIPs) for CO₂ cycloaddition reactions under solvent-free conditions .
  • Electronics/Optics: Potential applications in materials science, though less prominent than structural analogs like DPVBi .

The global market is dominated by China, producing ~60% of the estimated 20 million kg annual volume, with pharmaceutical intermediates accounting for the largest segment . Key challenges include stringent environmental regulations and handling hazards (e.g., skin/eye irritation, H314 hazard statement) .

Properties

IUPAC Name

1-(chloromethyl)-4-[4-(chloromethyl)phenyl]benzene
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InChI

InChI=1S/C14H12Cl2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
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InChI Key

INZDTEICWPZYJM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CCl)C2=CC=C(C=C2)CCl
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Molecular Formula

C14H12Cl2
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Related CAS

63391-95-7
Record name 1,1′-Biphenyl, 4,4′-bis(chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID20168156
Record name 4,4'-Bis(chloromethyl)-1,1'-biphenyl
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Molecular Weight

251.1 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Bis(chloromethyl)-1,1'-biphenyl
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CAS No.

1667-10-3
Record name 4,4′-Bis(chloromethyl)biphenyl
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Preparation Methods

Reaction Mechanism and By-Product Recycling

The chloromethylation mechanism involves the in situ generation of chloromethyl carbocations (CH2Cl+\text{CH}_2\text{Cl}^+) from paraformaldehyde and HCl, which subsequently attack the biphenyl aromatic rings. A notable innovation in Patent CN102267870A involves recycling by-products—comprising 16% biphenyl monochloromethyl, 46% BCMB, and 22% organic polymers—to shift equilibrium toward the desired product. This recycling reduces waste and improves yield by 12–15% compared to conventional methods.

Solvent and Catalyst Optimization

Early methods utilized sherwood oil (a petroleum ether fraction) as a solvent, but toluene has emerged as a superior recrystallization agent due to its higher selectivity for BCMB. Anhydrous zinc chloride (94.7% purity) is preferred over hydrated forms to prevent hydrolysis, which deactivates the catalyst. Recent protocols advocate a mass ratio of 0.7:1 for zinc chloride to biphenyl to balance catalytic activity and cost.

Photocatalytic Chlorination of 4,4'-Dimethylbiphenyl

Photocatalytic methods offer a radical-based alternative to traditional electrophilic substitution. In this approach, 4,4'-dimethylbiphenyl undergoes chlorination with chlorine gas (Cl2\text{Cl}_2) under UV light (365 nm) in the presence of a titanium dioxide (TiO2\text{TiO}_2) catalyst. The reaction achieves 97% conversion within 5 hours at 40–60°C, with a selectivity of 93% for BCMB.

Kinetic Control and By-Product Mitigation

The photocatalytic process minimizes over-chlorination byproducts (e.g., trichloro and tetrachloro derivatives) through precise control of chlorine flow rates. Gas chromatography monitoring ensures termination when by-products reach 3% of the total product mixture. Post-reaction, residual chlorine is purged with nitrogen, and the crude product is recrystallized from ethanol to achieve >99% purity.

Heterogeneous Catalysis with Mesoporous Silica-Loaded Ionic Liquids

The integration of heterogeneous catalysts addresses challenges in catalyst recovery and waste generation. A 2019 method employs a mesoporous silica-supported aza-crown ether ionic liquid (IL) to facilitate chloromethylation at 25–70°C. The IL catalyst enhances proton availability, accelerating the formation of chloromethyl carbocations. Key advantages include:

  • Catalyst Reusability : The silica-IL system retains 95% activity after 10 cycles.

  • Reduced Waste : Acidic wastewater generation decreases by 60% compared to homogeneous zinc chloride methods.

Sulfuryl Chloride-Aided Chloromethylation

Sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) serves as a dual-function reagent, providing both HCl and a chlorinating agent. In Patent CN107473927A, a mixture of acetic acid, cyclohexane, and sulfuryl chloride enables chloromethylation at 50–80°C with a 33 kg/hour HCl addition rate. This method achieves an 85% yield and avoids aqueous conditions that deactivate zinc chloride.

Process Economics

The mass ratio of reactants (acetic acid : cyclohexane : zinc chloride : HCl : sulfuryl chloride : paraformaldehyde : biphenyl = 0.64:1.02:0.7:0.29:0.7:0.39:1) optimizes raw material usage, reducing production costs by 18% compared to traditional methods.

Solid Acid Catalysts for Environmentally Sustainable Synthesis

Silica-loaded phosphotungstic acid (H3PW12O40/SiO2\text{H}_3\text{PW}_{12}\text{O}_{40}/\text{SiO}_2) exemplifies advances in green chemistry. This catalyst operates at 50–80°C with a biphenyl conversion rate of 94% and a BCMB yield of 89%. The solid acid design eliminates liquid waste streams and enables 40 reuses without significant activity loss, as demonstrated in a 2020 pilot study.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Key Advantage
Zinc ChlorideZnCl₂25–3522–2682–89Low cost, scalable
PhotocatalyticTiO₂40–60593Minimal by-products
Silica-IL HeterogeneousMesoporous SiO₂-IL25–701–1888Reusable catalyst, low waste
Sulfuryl ChlorideZnCl₂ + SO₂Cl₂50–8010–2085Avoids aqueous deactivation
Phosphotungstic AcidH₃PW₁₂O₄₀/SiO₂50–8010–208940-cycle reusability

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl groups undergo nucleophilic substitution, enabling functionalization:

Table 1: Substitution Reactions with Grignard Reagents

ReagentCatalyst SystemProductConditionsSource
Phenylboronic acidNi/ferrocenylphosphineBiphenyl derivativesTHF, K₃PO₄, 80°C
Lithium arylboronatesFe/IMes ligandBiphenylpyrrole derivativesReductive C–Cl cleavage

For example, Fe-catalyzed reactions with lithium arylboronates proceed via reductive elimination, forming C–C bonds at the chloromethyl site . CoCl₂-mediated reactions with chloromethylbenzene derivatives yield methylbiphenyl through similar pathways .

Coupling Reactions

The compound participates in cross-coupling reactions central to biphenyl scaffold elaboration:

Table 2: Catalytic Coupling Reactions

Reaction TypeCatalystKey IntermediateOutcomeSource
Suzuki–MiyauraNi/phosphine complexArylboronic acid adductsFunctionalized biphenyls
Ullmann-typeCu, molecular oxygenN–H iminesC–N bond formation

A notable example is the Cu-catalyzed coupling with biaryl-2-carbonitriles, forming N–H imines en route to fused heterocycles .

Side Reactions and By-product Formation

During synthesis, competing reactions generate undesired products:

Table 3: Common Side Reactions

Side ReactionBy-productsMitigation StrategySource
Partial chloromethylationBiphenyl monochloro benzyl (16 wt%)By-product recycling
PolymerizationPolyethylene/polyvinyl chlorideControlled HCl gas flow rate

Zinc chloride excess or improper temperature gradients exacerbate polymer formation, reducing yields by 22% .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Pharmaceutical Production

  • BCMB is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The reactive chloromethyl groups allow for further transformations, enabling the production of complex molecules essential in drug development.

Synthesis of Fine Chemicals

  • It serves as a precursor for synthesizing fine chemicals used in various industrial applications. Its unique structure facilitates reactions that lead to the formation of more intricate chemical entities.

Polymer Chemistry

  • BCMB is involved in producing polymers and resins, including epoxy and polyvinyl chloride (PVC). These materials are vital in manufacturing processes across several industries, including construction and automotive .

Case Study 1: Synthesis Methodologies

A study documented a novel method for preparing high-purity BCMB using biphenyl as a raw material. The process involves chloromethylation reactions under controlled conditions, achieving yields greater than 80% and purity levels above 99% . This method highlights the efficiency of utilizing alternative solvents to enhance product quality while minimizing safety hazards associated with traditional solvents.

Case Study 2: Interaction with Nucleophiles

Research has shown that BCMB interacts with various nucleophiles and electrophiles, making it a valuable building block for synthesizing new compounds. For instance, its reaction with phenols leads to the formation of phenoxymethyl derivatives, which have potential applications in materials science and organic synthesis .

Toxicological Considerations

While BCMB has significant industrial applications, it is important to note its toxicological profile. Exposure to this compound may lead to adverse health effects, including developmental toxicity and potential bioaccumulation in living organisms . Proper handling protocols must be established to mitigate risks associated with its use.

Mechanism of Action

The mechanism of action of 4,4’-Bis(chloromethyl)-1,1’-biphenyl involves its reactivity towards nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also participate in polymerization reactions, forming crosslinked polymer networks .

Comparison with Similar Compounds

4,4'-Bis(bromomethyl)-1,1'-biphenyl (CAS 20248-86-6)

  • Molecular Weight : 340.05 g/mol (vs. 251.15 for chloromethyl analog) .
  • Reactivity : Bromine’s superior leaving group ability enhances reactivity in nucleophilic substitutions compared to chlorine.
  • Hazards : Causes severe skin/eye irritation; stricter handling required due to higher toxicity .
  • Applications: Limited to niche laboratory use, lacking industrial-scale adoption .

4,4'-Bis(methylthio)-1,1'-biphenyl (CAS 10075-90-8)

  • Substituents : Methylthio (-SCH₃) groups instead of chloromethyl.
  • Reactivity : Lower reactivity due to sulfur’s electron-donating nature; unsuitable for crosslinking or catalysis .
  • Applications : Primarily a research chemical in organic synthesis .

Biphenyl-Based Functional Materials

4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi; CAS 142289-08-5)

  • Structure : Vinyl-diphenyl groups enable blue-light emission (CIE coordinates: 0.15, 0.15) .
  • Applications : Key blue emitter in OLEDs; achieves brightness >15,000 cd/m² .
  • Advantage Over Chloromethyl Derivative: Non-corrosive, optimized for optoelectronics rather than chemical synthesis.

4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)

  • Function : Host material in phosphorescent OLEDs, facilitating exciton confinement in quantum well structures .
  • Performance : Enables red phosphorescent devices with 7.4 cd/A efficiency, surpassing chloromethyl analogs in electronic applications .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
4,4'-Bis(chloromethyl)-1,1'-biphenyl 251.15 126 184 Pharmaceuticals, Catalysis
4,4'-Bis(bromomethyl)-1,1'-biphenyl 340.05 N/A N/A Laboratory research
DPVBi 484.62 N/A N/A OLED emitters

Research and Industrial Trends

  • This compound : Focus on sustainable synthesis (e.g., solvent-free Friedel-Crafts reactions) and pharmaceutical API diversification .
  • DPVBi/CBP: Advancements in OLED efficiency (e.g., MoO₃ anode buffers for enhanced brightness) and quantum well architectures .
  • Brominated Analogs: Limited growth due to regulatory and safety constraints .

Biological Activity

Overview

4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMB) is a synthetic organic compound with the molecular formula C₁₄H₁₂Cl₂. It features two chloromethyl groups (-CH₂Cl) attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. While BCMB is primarily used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals, its direct biological activity is not extensively documented in scientific literature. This article aims to explore the biological implications of BCMB, focusing on its potential toxicity and reactivity rather than established pharmacological effects.

BCMB is characterized by its reactive chloromethyl groups, which enable it to participate in various chemical transformations. Several methods have been developed for the synthesis of BCMB, often involving chloromethylation of biphenyl derivatives. The compound's unique structure allows for diverse reactivity patterns, particularly with nucleophiles and electrophiles.

Synthesis Methods

Method Description
ChloromethylationInvolves the introduction of chloromethyl groups to biphenyl using chloromethyl methyl ether and a Lewis acid catalyst.
Electrophilic substitutionReaction with nucleophiles such as amines or alcohols to form new derivatives.

Toxicity and Safety Concerns

BCMB is considered hazardous due to its potential toxicity. Compounds with similar structures often exhibit varying levels of biological activity, including cytotoxicity and mutagenicity. The chlorinated nature of BCMB raises concerns regarding its environmental persistence and bioaccumulation.

Comparative Analysis with Similar Compounds

The biological activity of BCMB can be contextualized by comparing it with structurally similar compounds:

Compound Name Structure Biological Activity
4-Chlorobenzyl chlorideC₇H₈ClModerate toxicity; used in organic synthesis.
4-Bromobenzyl chlorideC₇H₈BrExhibits antimicrobial properties; less toxic than BCMB.
4,4'-DichlorobiphenylC₁₄H₈Cl₂Known carcinogen; significant environmental persistence.

Case Studies and Research Findings

While specific studies on the biological effects of BCMB are scarce, research into structurally similar compounds provides insights into potential activities:

  • Antimicrobial Activity : Some studies suggest that chlorinated biphenyls exhibit antimicrobial and antifungal properties, although the exact mechanisms remain unclear .
  • Reactivity Studies : Interaction studies involving BCMB focus on its reactivity with nucleophiles, leading to the formation of various derivatives that may possess distinct biological activities.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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